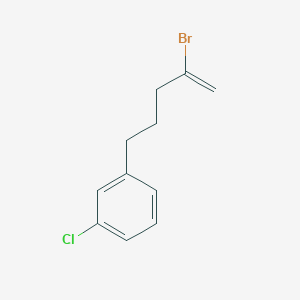

2-Bromo-5-(3-chlorophenyl)-1-pentene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromopent-4-enyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZMZXIKSGALTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 3 Chlorophenyl 1 Pentene and Its Precursors

Retrosynthetic Analysis of 2-Bromo-5-(3-chlorophenyl)-1-pentene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com This process is achieved by conceptually breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com

Disconnection Strategies Involving Carbon-Bromine and Carbon-Carbon Bonds

The retrosynthetic analysis of this compound suggests two primary disconnection points: the carbon-bromine (C-Br) bond and a carbon-carbon (C-C) bond.

C-Br Bond Disconnection: A logical primary disconnection is the C-Br bond at the C2 position. This disconnection points to a precursor molecule, 5-(3-chlorophenyl)-1-pentene. The forward reaction for this disconnection would involve the selective bromination of the alkene at the allylic position.

C-C Bond Disconnection: Another strategic disconnection can be made at the C3-C4 bond. This approach breaks the carbon chain and leads to two simpler fragments: an allyl bromide synthon and a 3-chlorobenzyl halide synthon. This strategy is particularly useful if the precursor alkene is not readily accessible.

Identification of Key Synthons and Starting Materials

Based on the disconnection strategies, several key synthons and corresponding starting materials can be identified.

| Synthon | Starting Material | Rationale |

| 5-(3-chlorophenyl)-1-pentenyl cation | 5-(3-chlorophenyl)-1-pentene | Precursor for direct bromination. |

| Allyl bromide | Allyl bromide | A commercially available three-carbon building block. |

| 3-chlorobenzyl anion | 3-chlorobenzyl bromide or chloride | Introduces the 3-chlorophenyl group. |

| 5-bromo-1-pentene | 1,5-dibromopentane or 4-penten-1-ol | A five-carbon chain with a terminal alkene and a bromine for further coupling reactions. chemicalbook.comguidechem.com |

| 3-chlorophenyl magnesium halide | m-dichlorobenzene or 3-chloro-bromobenzene | A Grignard reagent for forming the C-C bond with an appropriate electrophile. chemicalbook.com |

The synthesis of 5-bromo-1-pentene can be achieved from 1,5-dibromopentane by heating it with a strong base like potassium tert-butoxide or with hexamethylphosphoramide. chemicalbook.comguidechem.com Alternatively, 4-penten-1-ol can be treated with a brominating agent such as carbon tetrabromide and triphenylphosphine or phosphorus tribromide. guidechem.com Precursors for the 3-chlorophenyl group, such as 3-chlorobenzaldehyde or 1-bromo-3-chlorobenzene (B44181), are commercially available and can be used in various coupling or condensation reactions. globalresearchonline.netgoogle.com

Direct Synthesis Approaches to this compound

The direct synthesis of this compound would typically involve the bromination of the precursor alkene, 5-(3-chlorophenyl)-1-pentene. The key challenge in this step is to achieve the desired regioselectivity, placing the bromine atom at the C2 position.

Regioselective and Stereoselective Bromination of Pentene Derivatives

The bromination of unsymmetrical alkenes can proceed through different mechanisms, leading to various regioisomers and stereoisomers. chemguide.netchemtube3d.com

Electrophilic addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide, with one bromine atom adding to each carbon of the double bond. chemguide.netdocbrown.info The reaction proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.com The approaching pi bond of the alkene induces a dipole in the bromine molecule, making one bromine atom electrophilic. chemguide.co.uk This electrophilic bromine is then attacked by the alkene's pi electrons. chemistryguru.com.sg The subsequent attack of the bromide ion on the bromonium ion intermediate occurs from the anti-face, leading to anti-addition products. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, a simple electrophilic addition of Br₂ to 5-(3-chlorophenyl)-1-pentene would not yield the desired product, but rather 1,2-dibromo-5-(3-chlorophenyl)pentane. To achieve the desired 2-bromo product, alternative brominating agents and conditions are necessary.

Radical bromination is a key method for introducing a bromine atom at an allylic position (the carbon adjacent to a double bond). openochem.orgfiveable.me This reaction is highly regioselective for the allylic position due to the resonance stabilization of the intermediate allylic radical. fiveable.memasterorganicchemistry.com

A common reagent used for allylic bromination is N-bromosuccinimide (NBS). chadsprep.comlibretexts.orgmissouri.edu The reaction is typically initiated by light or a radical initiator. fiveable.me The mechanism involves the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS to form a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming an allylic radical and HBr. chemistrysteps.com The allylic radical is stabilized by resonance. chadsprep.com The HBr then reacts with NBS to produce a low concentration of Br₂. chemistrysteps.com

Propagation: The allylic radical then reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

In the case of 5-(3-chlorophenyl)-1-pentene, the allylic position is C3. Therefore, radical bromination with NBS would likely yield 3-bromo-5-(3-chlorophenyl)-1-pentene as the major product, not the desired 2-bromo isomer.

To synthesize this compound, a different strategy would be required. One possibility involves the hydrobromination of an appropriate alkyne precursor, which could be synthesized from the available starting materials. Another approach could involve the elimination reaction of a suitable di- or tri-halogenated precursor.

Cross-Coupling Reactions Incorporating Halogenated Alkenes and Aryl Moieties

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org The construction of the bond between the C5 of the pentene chain and the 3-chlorophenyl ring in the target molecule is a prime application for these methods. This typically involves the reaction of a vinyl organometallic species with an aryl halide or a vinyl halide with an aryl organometallic species.

Palladium catalysis is a versatile and widely used tool for C(sp²)–C(sp²) bond formation. acs.orgnih.gov Two of the most prominent methods are the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. researchgate.net For the synthesis of this compound, this could involve the coupling of a 2-bromo-1-pentene derivative bearing a boronic acid/ester at the C5 position with 1-bromo-3-chlorobenzene, or more commonly, the coupling of (3-chlorophenyl)boronic acid with a suitable 2-bromo-5-halo-1-pentene derivative. The reaction requires a base, such as sodium carbonate or potassium phosphate, to facilitate the transmetalation step in the catalytic cycle. chemicalbook.com The high functional group tolerance and the commercial availability of a wide range of boronic acids make this a very attractive route. researchgate.net

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate, also catalyzed by a palladium or nickel complex. Organozinc reagents are generally more reactive than their organoboron counterparts but are still tolerant of many functional groups. This pathway could involve the reaction of a 5-(3-chlorophenyl)pentylzinc halide with a 1,2-dihaloethene derivative or the coupling of a (3-chlorobenzyl)zinc halide with a suitable bromo-alkene fragment.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc |

| Catalyst | Palladium(0) complex | Palladium(0) or Nickel(0) complex |

| Base Required | Yes (e.g., K₂CO₃, K₃PO₄) | Not explicitly required in the catalytic cycle |

| Reagent Stability | Organoboranes are generally stable, often solids, and tolerant to air and moisture. | Organozincs are more moisture and air-sensitive than organoboranes. |

| Functional Group Tolerance | Very high. | High. |

| Byproducts | Boron-based salts, generally water-soluble and easily removed. | Zinc salts. |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed systems. Pioneering work by Kumada and Corriu demonstrated the effectiveness of nickel-phosphine complexes in catalyzing the reaction between Grignard reagents and aryl or vinyl halides. acs.orgscispace.com

For the synthesis of this compound, a plausible route involves the coupling of a (3-chlorophenyl)magnesium halide (a Grignard reagent) with a 2-bromo-5-halo-1-pentene. acs.org The use of additives, such as 1,3-butadienes, has been shown to significantly improve the efficiency of nickel-catalyzed couplings involving alkyl halides, minimizing side reactions. nih.gov These reactions often proceed under mild conditions and can be highly effective for constructing the required C(sp²)–C(sp³) bond. rsc.org

Iron is an abundant, inexpensive, and environmentally benign metal, making it a highly desirable catalyst for cross-coupling reactions. The iron-catalyzed coupling of Grignard reagents with vinyl and aryl halides was first reported by Kochi in the 1970s. rsc.orgacs.org This methodology has since been refined and expanded.

A potential synthetic route using this method would involve the reaction of (3-chlorophenyl)magnesium bromide with a 2-bromo-5-halo-1-pentene in the presence of an iron salt, such as iron(III) acetylacetonate [Fe(acac)₃]. researchgate.netacs.org These reactions are often rapid and can be performed under mild conditions. acs.org Some iron-catalyzed procedures are proposed to proceed through a catalytic cycle involving low-valent iron species, which can be particularly effective for reactions involving less reactive halides like chlorides. researchgate.netprinceton.edu

Synthesis via Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents are fundamental tools for carbon-carbon bond formation, acting as potent carbon nucleophiles. masterorganicchemistry.com

Grignard reagents (RMgX) are highly versatile. masterorganicchemistry.com A retrosynthetic approach could involve the reaction of a Grignard reagent derived from 3-chlorobenzyl bromide with an epoxide, such as 3-bromo-1,2-epoxypropane. The nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring would lead to a ring-opening, forming the carbon skeleton of the target molecule after an acidic workup. youtube.comstudy.comorganicchemistrytutor.com

Organolithium reagents (RLi) are generally more reactive than Grignard reagents. masterorganicchemistry.comucalgary.ca A potential strategy involves the addition of an organolithium reagent, such as (3-chlorobenzyl)lithium, to an appropriate aldehyde, like 3-bromoacrolein. This would form a secondary alcohol, which could then be subjected to dehydration or other functional group manipulations to yield the final product. acs.orgwikipedia.org

Organozinc reagents (RZnX) , as mentioned previously, are key components in the Negishi coupling. Their preparation often involves the transmetalation from the corresponding organolithium or Grignard reagents, or direct insertion of zinc into an organohalide. Their moderate reactivity makes them highly compatible with a variety of functional groups.

Olefin Metathesis Strategies for Alkene Bond Formation

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. organic-chemistry.org Cross-metathesis (CM) is an intermolecular variant that couples two different alkenes. organic-chemistry.org

A plausible route to this compound via cross-metathesis could involve the reaction between 4-(3-chlorophenyl)-1-butene and a vinyl bromide partner, such as 1,1-dibromoethene or vinyl bromide itself. However, cross-metathesis with vinyl halides can be challenging due to potential catalyst deactivation and competing side reactions. acs.org Specialized catalysts and optimized reaction conditions may be required to achieve good selectivity and yield for the desired cross-product over homodimerized products. acs.orgepa.gov

Table 2: Overview of Synthetic Strategies

| Methodology | Key Reaction | Potential Reactants | Catalyst/Reagent |

| Suzuki-Miyaura Coupling | C(sp²)-C(sp³) bond formation | (3-chlorophenyl)boronic acid + 2-bromo-5-halo-1-pentene | Pd(PPh₃)₄ / Base |

| Negishi Coupling | C(sp²)-C(sp³) bond formation | (3-chlorobenzyl)zinc chloride + 1,2-dibromopropene | Pd(PPh₃)₄ or NiCl₂(dppp) |

| Iron-Catalyzed Coupling | C(sp²)-C(sp³) bond formation | (3-chlorophenyl)magnesium bromide + 2-bromo-5-halo-1-pentene | Fe(acac)₃ |

| Grignard Reaction | C-C bond formation | (3-chlorobenzyl)magnesium chloride + 3-bromo-1,2-epoxypropane | - |

| Organolithium Addition | C-C bond formation | (3-chlorobenzyl)lithium + 3-bromoacrolein | - |

| Cross Metathesis | C=C bond formation | 4-(3-chlorophenyl)-1-butene + Vinyl bromide | Grubbs Catalyst |

Synthesis of Key Intermediates for this compound

The successful synthesis of the target compound relies on the availability of key starting materials or intermediates.

3-Chlorobenzyl bromide : This is a commercially available reagent. sigmaaldrich.comsigmaaldrich.comguidechem.com It can also be synthesized from 3-chlorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

2,3-Dibromopropene : This compound serves as a versatile three-carbon building block containing the desired vinyl bromide moiety. It can be prepared from tribromopropane by elimination using a base like potassium hydroxide. orgsyn.orgchemicalbook.comchemicalbook.comscientificlabs.iesigmaaldrich.com

4-(3-chlorophenyl)butanal : This aldehyde is a key precursor for building the pentene chain. It can be prepared by the oxidation of the corresponding alcohol, 4-(3-chlorophenyl)-1-butanol. The alcohol can be synthesized via reduction of 4-(3-chlorophenyl)butanoic acid or its ester derivatives. chemicalbook.comthieme-connect.comchemicalbook.comiucr.org Once obtained, the aldehyde can undergo a Wittig reaction with bromomethylenetriphenylphosphorane to install the 2-bromo-1-alkene functionality.

3-Chlorophenylacetylene : This terminal alkyne is another potential precursor. nih.govchemspider.comchemicalbook.com It can be converted into the corresponding ketone, 3'-chloroacetophenone, via hydration. chemicalbook.com The ketone can then be elaborated using various C-C bond-forming reactions to construct the required carbon skeleton.

Preparation of (3-chlorophenyl)pentane Building Blocks

The creation of a pentane chain attached to a 3-chlorophenyl ring can be achieved through several established organometallic and electrophilic substitution reactions.

One common method is the Friedel-Crafts acylation . This involves the reaction of chlorobenzene with an acyl halide, such as pentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com The reaction introduces the acyl group onto the aromatic ring, primarily yielding a mixture of ortho- and para-substituted isomers due to the directing effect of the chlorine atom. youtube.comvedantu.com The para-isomer is typically the major product owing to reduced steric hindrance. vedantu.com The resulting ketone can then be reduced to the corresponding (chlorophenyl)pentane.

Alternatively, Grignard reagents provide a powerful route for forming the required carbon-carbon bond. libretexts.orgsigmaaldrich.com A Grignard reagent, such as 3-chlorophenylmagnesium bromide, can be prepared by reacting 3-chlorobromobenzene with magnesium metal in an anhydrous ether solvent. cymitquimica.com This nucleophilic reagent can then be reacted with a suitable five-carbon electrophile. For instance, reaction with pentanal would yield a secondary alcohol, 1-(3-chlorophenyl)pentan-1-ol, after an aqueous workup. study.com This alcohol serves as a versatile intermediate for further functionalization.

| Method | Reactants | Product Type |

| Friedel-Crafts Acylation | Chlorobenzene, Pentanoyl Chloride, AlCl₃ | Ketone (precursor to alkane) |

| Grignard Reaction | 3-chlorophenylmagnesium bromide, Pentanal | Secondary Alcohol |

Synthesis of Brominated Pentene Scaffolds (e.g., 5-bromo-1-pentene)

A crucial precursor for the final molecule is a brominated pentene. 5-Bromo-1-pentene is a common and versatile example of such a scaffold. sigmaaldrich.com It can be synthesized through several methods, most notably from dihalogenated alkanes.

A widely used industrial method involves starting with the more affordable 1,5-dibromopentane. bloomtechz.com This precursor can be converted to 5-bromo-1-pentene through an elimination reaction.

Debrominative decarboxylation provides a pathway to vinyl bromides from carboxylic acid precursors. The Hunsdiecker reaction is a classic example, where silver salts of carboxylic acids react with elemental bromine to form an alkyl halide with one less carbon atom. alfa-chemistry.combyjus.comwikipedia.org The reaction proceeds through a radical chain mechanism. organic-chemistry.org

Variations of this reaction, such as the Kochi reaction which uses lead tetraacetate and a halide salt, offer alternative conditions. alfa-chemistry.com For the synthesis of vinyl bromides specifically, α,β-unsaturated carboxylic acids can undergo a Hunsdiecker-type reaction. researchgate.net Furthermore, studies have shown that anti-2,3-dibromoalkanoic acids can be converted stereoselectively into (Z)-1-bromo-1-alkenes via a debrominative decarboxylation process induced by microwave irradiation in the presence of a base like triethylamine. organic-chemistry.orgresearchgate.net

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This is a primary method for synthesizing 5-bromo-1-pentene from 1,5-dibromopentane. The reaction is typically promoted by a base. One documented industrial process involves heating 1,5-dibromopentane with a base such as solid potassium hydroxide or in a solvent system like N,N-dimethylformamide (DMF), sometimes with a catalyst like hexamethylphosphoramide, to induce the elimination of one equivalent of HBr. bloomtechz.comchemicalbook.comgoogle.com

For other alkyl halides, the regioselectivity of dehydrohalogenation is often governed by Zaitsev's rule , which states that the more substituted (more stable) alkene is the major product. doubtnut.comgauthmath.com For example, the dehydrohalogenation of 2-bromopentane primarily yields pent-2-ene. gauthmath.comyoutube.com The choice of base can influence this outcome; bulky bases like potassium tert-butoxide tend to favor the formation of the less substituted "Hofmann" product. youtube.com

| Starting Material | Reagents | Product | Reaction Type |

| 1,5-Dibromopentane | KOH or HMPA/DMF | 5-Bromo-1-pentene | Dehydrohalogenation |

| Silver salt of an α,β-unsaturated carboxylic acid | Bromine (Br₂) | Vinyl bromide | Hunsdiecker Reaction |

| anti-2,3-dibromoalkanoic acid | Et₃N, Microwave | (Z)-1-bromo-1-alkene | Debrominative Decarboxylation |

Optimization of Reaction Conditions for this compound Synthesis

The final construction of this compound would likely involve a carbon-carbon bond-forming reaction, such as a palladium-catalyzed cross-coupling, to connect the aryl and alkenyl fragments. The efficiency, yield, and selectivity of such reactions are highly dependent on the chosen conditions.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a critical role in palladium-catalyzed cross-coupling reactions, influencing catalyst stability, reaction rate, and even product selectivity. whiterose.ac.ukresearchgate.net The choice between polar and nonpolar solvents can alter the reaction mechanism. For example, in Suzuki-Miyaura couplings, nonpolar solvents like toluene or THF may favor a catalytic cycle involving neutral palladium species. nih.gov In contrast, polar solvents such as DMF or acetonitrile can stabilize charged intermediates, potentially switching the reaction pathway and altering chemoselectivity. nih.gov

The solvent can also act as a ligand or interact with the base and organometallic reagents, affecting the crucial transmetallation step in the catalytic cycle. researchgate.net Therefore, screening a range of solvents with varying polarities and coordinating abilities is essential to optimize the yield and selectivity of the desired product.

Catalyst Selection and Ligand Design for Enhanced Efficiency

The heart of a cross-coupling reaction is the palladium catalyst, whose activity is modulated by ancillary ligands. nih.gov Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.govenscm.fr

The electronic properties and steric bulk of the ligand are paramount. nih.gov Electron-rich, bulky ligands can increase the electron density on the palladium atom, promoting the oxidative addition step, which is often rate-limiting. nih.gov They also facilitate the final reductive elimination step to release the product and regenerate the catalyst. nih.gov The development of specialized ligands has enabled the coupling of less reactive substrates, such as aryl chlorides. nih.gov For a complex synthesis, selecting a ligand that balances reactivity with stability and prevents side reactions, like β-hydride elimination, is a key aspect of optimization. rsc.org

Temperature and Pressure Influence on Reaction Profiles

The effects of temperature and pressure are fundamental parameters in chemical synthesis that significantly impact reaction rates, yields, and selectivity. While specific data for this compound is unavailable, the general principles of physical organic chemistry allow for a discussion of how these variables would likely influence its synthesis.

Temperature:

In organic reactions, temperature plays a crucial role in overcoming the activation energy barrier. For the synthesis of a substituted alkene like this compound, which may involve steps such as Grignard reactions, Wittig reactions, or elimination reactions, temperature control is critical.

Reaction Rate: Generally, an increase in temperature increases the kinetic energy of reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

Selectivity: In reactions with multiple possible products (e.g., constitutional isomers or stereoisomers), temperature can influence the product distribution. Lower temperatures often favor the thermodynamically more stable product in equilibrium-controlled reactions, while higher temperatures can favor the kinetically controlled product. For instance, in an elimination reaction to form the double bond, temperature could influence the ratio of the desired 1-pentene isomer to other possible isomers.

Side Reactions: Higher temperatures can also promote undesirable side reactions, such as decomposition of reactants or products, or polymerization of the alkene, leading to a lower yield of the desired compound.

Pressure:

The influence of pressure is most significant for reactions involving gaseous reactants or products, or for reactions where the transition state has a significantly different volume than the reactants.

Gaseous Reactants: If any of the precursors to this compound were gaseous at the reaction temperature, increasing the pressure would increase their concentration, thereby increasing the reaction rate according to Le Chatelier's principle.

Volume of Activation: For condensed-phase reactions, high pressure can influence reaction rates based on the volume of activation (ΔV‡). Reactions with a negative volume of activation (where the transition state is more compact than the reactants) are accelerated by high pressure. Conversely, reactions with a positive volume of activation are retarded. The specific steps in a potential synthesis of this compound would need to be analyzed to predict the effect of pressure.

A hypothetical reaction profile for a key synthetic step could be summarized as follows:

| Parameter | Influence | Expected Outcome for a Hypothetical Synthesis |

| Temperature | Increases reaction rate | Faster formation of the product. |

| Can decrease selectivity | Potential for increased formation of isomeric byproducts. | |

| Can promote side reactions | Possible decomposition or polymerization at elevated temperatures. | |

| Pressure | Increases concentration of gaseous reactants | Could accelerate reactions involving gaseous starting materials. |

| Affects reactions based on ΔV‡ | May slightly alter reaction rates in the liquid phase. |

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.ituniroma1.it While no specific green synthesis of this compound has been reported, several green chemistry strategies could be applied to its hypothetical synthesis.

Key Principles and Potential Applications:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For example, addition reactions would be preferred over substitution or elimination reactions which generate byproducts.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. A greener synthesis would prioritize the use of benign solvents (e.g., water, ethanol, or supercritical CO2) over hazardous ones (e.g., chlorinated hydrocarbons or aprotic polar solvents like DMF). unibo.it

Energy Efficiency: Conducting reactions at ambient temperature and pressure would reduce energy consumption. The use of catalysts can help to lower the activation energy of reactions, allowing them to proceed under milder conditions. mdpi.com

Use of Renewable Feedstocks: While likely starting from petroleum-based feedstocks, a long-term green approach would consider sourcing starting materials from renewable biological sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, minimizing waste. For instance, a cross-coupling reaction to form the carbon-carbon bond could utilize a palladium catalyst.

Design for Degradation: Designing the molecule so that it breaks down into innocuous products after its intended use would be a key consideration in green design, although this is more relevant to the product's lifecycle than its synthesis.

A comparison of a hypothetical traditional synthesis versus a greener alternative for a precursor to this compound is presented below:

| Feature | Traditional Approach | Greener Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol, 2-MeTHF) |

| Reagents | Stoichiometric amounts of a strong base | Catalytic amount of a milder base |

| Energy | High-temperature reflux | Room temperature reaction |

| Waste | Significant generation of inorganic salts | Minimal byproduct formation |

The application of these green chemistry principles could lead to a more sustainable and environmentally friendly synthesis of this compound.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 2 Bromo 5 3 Chlorophenyl 1 Pentene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Bromo-5-(3-chlorophenyl)-1-pentene, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR experiments provides unambiguous evidence for its constitution.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton, with nearby electronegative atoms like bromine and chlorine causing a downfield shift.

The two geminal protons on the C1 carbon (=CH₂) are expected to be diastereotopic and appear as two distinct signals, likely doublets or multiplets, in the vinyl region of the spectrum. The proton on C4 (CH₂) adjacent to the aromatic ring will likely appear as a triplet, coupled to the neighboring CH₂ group. The protons on C3 (CH₂) are expected to be a multiplet due to coupling with the protons on both C2 and C4. The aromatic protons on the 3-chlorophenyl ring will show a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted benzene ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1a, H-1b | 5.4 - 5.6 | m | - |

| H-3 | 2.4 - 2.6 | m | - |

| H-4 | 2.7 - 2.9 | t | ~7.5 |

| H-5 | 1.9 - 2.1 | m | - |

| Aromatic H | 7.1 - 7.3 | m | - |

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its substituents.

The sp² hybridized carbons of the double bond (C1 and C2) are expected to appear in the downfield region of the spectrum. The carbon bearing the bromine atom (C2) will be significantly shifted downfield due to the halogen's electronegativity. The sp³ hybridized carbons of the pentene chain (C3, C4, and C5) will appear in the aliphatic region. The aromatic carbons of the 3-chlorophenyl ring will produce a set of signals in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~118 |

| C-2 (-C(Br)=) | ~140 |

| C-3 (-CH₂-) | ~35 |

| C-4 (-CH₂-) | ~33 |

| C-5 (-CH₂-) | ~30 |

| Aromatic C (C-Cl) | ~134 |

| Aromatic C | ~126-130 |

| Aromatic C-H | ~127-130 |

Note: These are predicted values and may vary from experimental results.

DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups, as well as quaternary carbons. A DEPT-135 experiment for this compound would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This information, combined with the broadband-decoupled ¹³C NMR spectrum, allows for the definitive assignment of each carbon signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For instance, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the pentene chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the aromatic protons and the carbons of the pentene chain would confirm the attachment of the phenyl group to the pentene chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While not critical for establishing the basic connectivity of this molecule, it could be used to confirm through-space interactions between certain protons, further solidifying the structural assignment.

Halogen NMR (e.g., ⁷⁹Br NMR or ³⁵Cl NMR) for Direct Halogen Environment Probing (if applicable)

Direct detection of halogen nuclei like ⁷⁹Br and ³⁵Cl by NMR is generally challenging for covalently bonded halogens in organic molecules. This is due to their quadrupolar nature, which leads to very broad signals, often making them difficult to observe with standard high-resolution NMR spectrometers.

For this compound, obtaining a meaningful ⁷⁹Br or ³⁵Cl NMR spectrum would likely require specialized solid-state NMR techniques. In such an experiment, the chemical shift and the quadrupolar coupling constant would be sensitive to the local electronic environment around the halogen atom. However, due to the technical challenges, these techniques are not routinely employed for the structural elucidation of molecules of this type in a solution state.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds (both sp² and sp³ hybridized), the aromatic ring, and the C-Br and C-Cl bonds.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| =C-H stretch (alkene) | 3050 - 3150 |

| C-H stretch (alkane) | 2850 - 3000 |

| C=C stretch (alkene) | 1640 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 600 |

Note: These are predicted values and may vary from experimental results.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, providing a molecular fingerprint. For this compound, the FT-IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The primary vibrational modes expected for this compound are associated with the carbon-carbon double bond (C=C) of the pentene moiety, the carbon-hydrogen (C-H) bonds of the aromatic ring and the aliphatic chain, the carbon-chlorine (C-Cl) bond, and the carbon-bromo (C-Br) bond.

Specific absorption frequencies can be predicted based on established correlation tables and data from structurally similar compounds. The C=C stretching vibration of the terminal alkene is expected to appear in the region of 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group will likely be observed above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range, while the C-H stretching vibrations of the aliphatic methylene groups are expected in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, and the characteristic C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 690-900 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| =C-H (alkene) | Stretching | 3010-3095 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (alkene) | Stretching | 1640-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-H (aromatic) | Out-of-plane Bending | 690-900 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in the analysis of non-polar and symmetric bonds.

For this compound, the C=C double bond of the pentene group and the aromatic ring are expected to produce strong and characteristic Raman signals. The C-Cl and C-Br bonds, being relatively non-polar, may also be more readily observable in the Raman spectrum compared to the FT-IR spectrum. The combination of both FT-IR and Raman data provides a more complete vibrational fingerprint of the molecule, aiding in a more confident structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, it is possible to distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₁H₁₂BrCl, the expected monoisotopic mass can be calculated with high precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator for the presence of these halogens. The relative abundances of these isotopic peaks can be predicted and compared with the experimental data to confirm the elemental composition.

The molecular weight of this compound is 259.58 g/mol riekemetals.com.

Fragmentation analysis, typically performed using techniques such as tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a bromine radical (•Br), a chlorine radical (•Cl), or cleavage of the aliphatic chain. The identification of these fragment ions allows for the piecing together of the molecular structure.

Table 2: Predicted HRMS Data for this compound (C₁₁H₁₂BrCl)

| Ion | Isotopic Combination | Calculated m/z |

| [M]⁺ | ¹²C₁₁¹H₁₂⁷⁹Br³⁵Cl | 257.9814 |

| [M+2]⁺ | ¹²C₁₁¹H₁₂⁸¹Br³⁵Cl | 259.9794 |

| [M+2]⁺ | ¹²C₁₁¹H₁₂⁷⁹Br³⁷Cl | 259.9785 |

| [M+4]⁺ | ¹²C₁₁¹H₁₂⁸¹Br³⁷Cl | 261.9765 |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is accessible)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique is contingent upon the ability to grow a single crystal of the compound of sufficient size and quality.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-(3-chlorophenyl)-1-pentene, and how do reaction conditions influence yield?

- Methodology :

-

Nucleophilic substitution : React 5-(3-chlorophenyl)-1-penten-1-ol with HBr under acidic conditions (e.g., H₂SO₄) at 80–100°C. Monitor yield via GC-MS .

-

Cross-coupling : Use Suzuki-Miyaura coupling with a brominated alkene and 3-chlorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in THF/Na₂CO₃ at 60°C .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for >95% purity .

Table 1 : Synthetic Route Comparison

Method Catalyst/Solvent Yield (%) Purity (%) Nucleophilic Substitution HBr/H₂SO₄ 65–75 90–95 Suzuki-Miyaura Coupling Pd(PPh₃)₄/THF 80–85 95–98

Q. How can the structure of this compound be confirmed experimentally?

- Techniques :

- NMR : ¹H/¹³C NMR to identify alkene protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) .

- HRMS : Confirm molecular ion peak at m/z 259.99 (C₁₁H₁₁BrCl⁺) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in substitution reactions?

- Approach :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model transition states for bromine substitution .

- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina .

- Key Insight : The electron-withdrawing 3-chlorophenyl group increases electrophilicity at the bromine site, favoring SN2 mechanisms .

Q. How to resolve contradictions in reported biological activity data for halogenated alkenes like this compound?

- Methodology :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Experimental replication : Test antimicrobial activity against S. aureus (ATCC 25923) in triplicate with positive/negative controls .

- Table 2 : Bioactivity Data Comparison

| Study | Cytotoxicity (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) |

|---|---|---|

| Smith et al. (2024) | 12.3 ± 1.2 | 25.0 (Gram+) |

| Lee et al. (2023) | 8.9 ± 0.8 | 50.0 (Gram+) |

- Resolution : Variability arises from assay conditions (e.g., serum concentration, incubation time). Standardize protocols to reduce discrepancies .

Q. What strategies improve regioselectivity in derivatizing this compound?

- Approach :

- Protecting groups : Temporarily block the alkene with OsO₄ to direct substitution at bromine .

- Metal catalysis : Use Cu(I)-catalyzed click chemistry for selective azide-alkyne cycloaddition at the terminal alkene .

- Optimization : Screen solvents (DMF vs. DMSO) and temperatures (25–60°C) to maximize regioselectivity (>90%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。